molecular formula C11H18Si B8393680 2-Trimethylsilyl-p-xylene

2-Trimethylsilyl-p-xylene

Cat. No. B8393680
M. Wt: 178.35 g/mol
InChI Key: IMFHQSPTADSSAO-UHFFFAOYSA-N
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Patent
US05243010

Procedure details

To a stirred solution of 1.0M of 2-bromo-p-xylene in diethyl ether at 0° C. was added n-butyllithium hexane solution solwly, and the mixture was stirrd for 5 hr. To the above reaction mixture was added 1.0M of chlorotrimethylsilane as dropwise and it was stirred for 24 hr. The solvent was removed under reduced pressure, and the residne was redistilled in vacuo to afford titled compound(TSTX) in colorloss state. The structure of product was identified by infrared and nuclear magnetic resonance spectrum, and the result is summarized in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9].CCCCCC.C([Li])CCC.Cl[Si:22]([CH3:25])([CH3:24])[CH3:23]>C(OCC)C>[CH3:23][Si:22]([CH3:25])([CH3:24])[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residne was redistilled in vacuo
CUSTOM
Type
CUSTOM
Details
to afford titled compound(TSTX) in colorloss state

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C[Si](C1=C(C=CC(=C1)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.